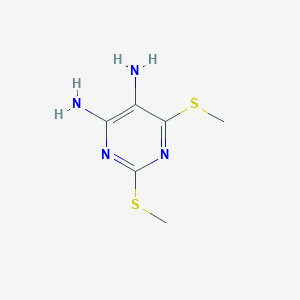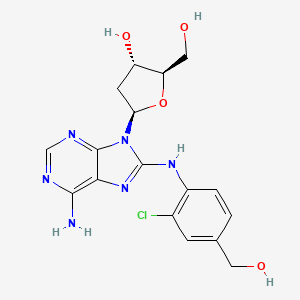![molecular formula C11H12N2O B12901585 1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone CAS No. 50847-16-0](/img/structure/B12901585.png)
1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents and functional materials.
Métodos De Preparación
The synthesis of 1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone typically involves the reaction of 2,4-dimethylpyrazole with an appropriate pyridine derivative under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyridine ring system .
Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This approach reduces the reaction time and minimizes the formation of unwanted byproducts .
Análisis De Reacciones Químicas
1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s anticancer activity is often attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways .
Comparación Con Compuestos Similares
1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone can be compared with other similar compounds such as:
1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone: This compound shares a similar pyrazolo ring system but differs in its triazine moiety, which may result in different biological activities and applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrazolo ring but are fused with a pyrimidine ring, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure and the presence of methyl groups, which contribute to its distinct reactivity and biological activities.
Propiedades
Número CAS |
50847-16-0 |
|---|---|
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
1-(2,4-dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H12N2O/c1-7-5-4-6-13-11(7)10(9(3)14)8(2)12-13/h4-6H,1-3H3 |
Clave InChI |
CYJRXKYYVJRBHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CN2C1=C(C(=N2)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate](/img/structure/B12901504.png)



![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)

![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B12901542.png)






![Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI)](/img/structure/B12901562.png)
